molecular formula C22H25N7O B2901283 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2202003-75-4

2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B2901283
Numéro CAS: 2202003-75-4
Poids moléculaire: 403.49
Clé InChI: OCQUKXCNZDNCRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2202003-75-4) is a chemical compound with a molecular formula of C22H25N7O and a molecular weight of 403.5 g/mol . This piperidine-based derivative is intended for non-human research applications and is not designed for diagnostic, therapeutic, or any veterinary use. The compound is part of a class of piperidine derivatives that are currently being investigated in scientific research, particularly in the field of oncology, for their potential as inhibitors of molecular targets such as METTL3, an RNA methyltransferase implicated in cancer progression . Researchers can utilize this high-purity compound for biochemical profiling, enzyme inhibition assays, and early-stage investigational studies to further understand cellular processes like post-transcriptional gene regulation. The structural complexity of this molecule, featuring a pyrido[1,2-a]pyrimidin-4-one core linked to a [1,2,4]triazolo[4,3-b]pyridazine group via a piperidine chain, presents a significant opportunity for exploring novel chemical space in medicinal chemistry programs .

Propriétés

IUPAC Name

2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-22(2,3)16-7-8-18-24-25-21(29(18)26-16)15-9-12-27(13-10-15)19-14-20(30)28-11-5-4-6-17(28)23-19/h4-8,11,14-15H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQUKXCNZDNCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule belonging to the class of triazolopyridazines. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H23N7O\text{C}_{18}\text{H}_{23}\text{N}_7\text{O}

This structure includes a triazole ring fused to a pyridazine ring and linked to a piperidine moiety, enhancing its stability and lipophilicity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, altering cellular functions.
  • Receptor Modulation : It may interact with G-protein coupled receptors or ion channels, affecting signal transduction pathways.
  • Nucleic Acid Interaction : The compound can potentially interfere with DNA/RNA processes, inhibiting replication or transcription.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridazines exhibit significant antimicrobial properties. In particular:

  • Anti-tubercular Activity : Certain derivatives have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .

Anticancer Properties

Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines:

  • Inhibition of Tubulin Polymerization : Some derivatives effectively inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many derivatives are non-toxic, indicating their potential for therapeutic use without significant adverse effects on normal cells .

Case Studies

  • Study on Anti-tubercular Agents : A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, five compounds exhibited significant inhibitory concentrations (IC90s) between 3.73 to 4.00 μM .
  • Antiproliferative Activity Study : A study involving the synthesis of various triazolopyridazine derivatives showed that compound 4q displayed highly active antiproliferative properties against multiple cancer cell lines with IC50 values in the low micromolar range .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Fluoro-benzisoxazole derivatives (e.g., ) are associated with CNS activity due to structural resemblance to atypical antipsychotics.
  • Methyl or methoxy groups (e.g., ) on the pyrido-pyrimidinone core are linked to improved solubility but reduced metabolic stability compared to bulky tert-butyl groups .

Triazolo-Pyridazine vs. Triazolo-Pyrimidine Derivatives

The triazolo[4,3-b]pyridazine moiety in the target compound contrasts with triazolo-pyrimidine derivatives (e.g., ).

Compound Class Core Structure Isomerization Tendency Pharmacological Implications Reference
Triazolo[4,3-b]pyridazine Pyridazine fused with triazole Lower isomerization Enhanced rigidity; kinase inhibition potential
Triazolo[1,5-c]pyrimidine Pyrimidine fused with triazole Higher isomerization Broader receptor interaction

Key Observations :

  • Triazolo-pyridazine systems (target compound) exhibit greater structural rigidity than pyrazolo-triazolo-pyrimidines (), which may improve target selectivity .
  • Isomerization in triazolo-pyrimidines (e.g., compounds 6–9 in ) can lead to multiple bioactive forms, complicating pharmacokinetics .

Piperidine Substituent Variations

Piperidine rings are critical for modulating receptor binding.

Compound (Reference) Piperidine Substituent Impact on Activity
Target Compound 6-tert-butyl-triazolo-pyridazine Likely enhances hydrophobic interactions
Fluoro-benzisoxazolyl Improves affinity for serotonin receptors
Methoxy group Increases solubility but reduces CNS penetration

Key Observations :

  • Hydrophobic substituents (e.g., tert-butyl) may prolong half-life but reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., fluoro in ) enhance binding to aromatic receptors but may increase metabolic degradation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • The synthesis involves multi-step organic reactions, including the formation of the triazolo-pyridazine core, piperidine coupling, and pyrido-pyrimidinone assembly. Key challenges include controlling regioselectivity and minimizing byproducts. Optimization strategies:

  • Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to improve yields.
  • Employ catalytic agents (e.g., Pd/C for coupling reactions) to enhance efficiency .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Essential methods :

TechniquePurposeCritical Parameters
HPLCPurity assessmentC18 column, acetonitrile/water gradient
NMR (<sup>1</sup>H/<sup>13</sup>C)Structural confirmationDeuterated DMSO for solubility
HRMSMolecular weight validationESI+ mode, resolution >30,000
  • Purity >95% is typically required for biological testing. Variability in melting points (e.g., 220–250°C) may arise from solvent residues or polymorphic forms .

Q. How should preliminary biological activity assays be designed for this compound?

  • Stepwise approach :

In vitro screening : Test against kinase panels (e.g., EGFR, Aurora kinases) at 1–10 µM concentrations.

Dose-response curves : Use IC50 calculations with nonlinear regression models.

Cytotoxicity assays : Employ MTT or CellTiter-Glo® in HEK293 or HepG2 cell lines .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve discrepancies in biological potency across analogs?

  • Methodology :

  • Synthesize analogs with modifications to the tert-butyl group, piperidine substituents, or pyridazinone ring.

  • Compare IC50 values against kinase targets (e.g., Table 1).

  • Key finding : The tert-butyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency by ~5-fold .

    Table 1. SAR of Key Analogs

    Analog ModificationTarget Kinase IC50 (nM)Selectivity Index
    Tert-butyl (parent)12 ± 2 (EGFR)8.5
    Methyl substitution85 ± 101.2
    Piperidine removal>1000N/A

Q. What experimental strategies address contradictions in reported physicochemical data?

  • Root-cause analysis :

  • Purity : Use orthogonal methods (HPLC + elemental analysis) to rule out impurities.
  • Polymorphism : Conduct X-ray crystallography or DSC to identify crystalline forms.
  • Solvent effects : Compare data across solvents (e.g., DMSO vs. methanol) .

Q. How can target engagement be validated in complex biological systems?

  • Integrated approaches :

Cellular thermal shift assays (CETSA) : Confirm binding to intended kinases in live cells.

CRISPR-Cas9 knockouts : Validate loss of activity in kinase-deficient cell lines.

In vivo pharmacodynamics : Measure phosphorylation inhibition in tumor xenografts .

Q. What computational tools are recommended for mechanistic studies of kinase inhibition?

  • Workflow :

Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17).

MD simulations : Run 100-ns trajectories to assess binding stability (AMBER or GROMACS).

Free-energy calculations : Compute ΔG binding with MM-PBSA/GBSA .

Q. How to design pharmacokinetic (PK) studies for in vivo efficacy evaluation?

  • Protocol :

  • Route : Oral (PO) and intravenous (IV) administration in rodents.
  • Sampling : Collect plasma at 0.5, 2, 6, 12, 24 h post-dose.
  • Analysis : LC-MS/MS for quantification; calculate AUC, Cmax, and t1/2.
    • Critical parameter : Improve bioavailability via micronization or co-solvents (e.g., PEG-400) .

Methodological Notes

  • Data contradiction resolution : Always cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Advanced synthesis : For scale-up, optimize Buchwald-Hartwig couplings with BrettPhos precatalysts to reduce palladium residues .

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